

CAY10734: A Technical Guide for Researchers and Drug Development Professionals

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|----------------------|----------|-----------|
| Compound Name: | CAY10734 | |
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An In-depth Overview of the Potent and Selective S1P1 Receptor Agonist

This technical guide provides a comprehensive overview of **CAY10734**, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. **CAY10734** is a valuable research tool for investigating the physiological and pathophysiological roles of the S1P1 receptor and holds potential for therapeutic development in areas such as autoimmune diseases and organ transplantation. This document details its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Molecular Structure and Physicochemical Properties

CAY10734, with the systematic IUPAC name 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid, is a small molecule modulator of S1P receptors. Its structure is characterized by a central 1,2,4-oxadiazole ring linking a phenyl group substituted with an isobutylphenyl moiety to another phenyl group which, in turn, is connected to an azetidine-3-carboxylic acid via a methyl bridge.

Molecular Structure:

A 2D representation of the **CAY10734** molecular structure can be generated from its SMILES string: CC(C)CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O

Physicochemical Properties:



While exhaustive experimental data for all physicochemical properties of **CAY10734** are not publicly available, key identifiers and some known properties are summarized in the table below. The compound is a crystalline solid.

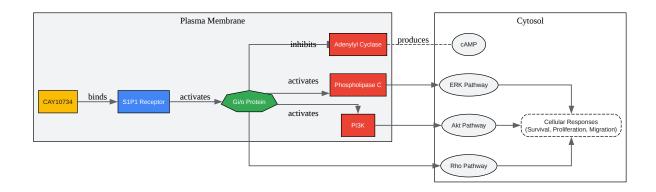
| Property | Value |
|-------------------|--|
| CAS Number | 635701-59-6 |
| Molecular Formula | C23H25N3O3 |
| Formula Weight | 391.5 g/mol |
| Solubility | DMF: 5 mg/ml; DMF:PBS (pH 7.2) (1:10): 0.1 mg/ml |

Mechanism of Action and Signaling Pathway

CAY10734 acts as a potent agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Upon binding, **CAY10734** activates the S1P1 receptor, initiating a cascade of intracellular signaling events.

The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Activation by an agonist like CAY10734 leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and phosphoinositide 3-kinase (PI3K), which activates the Akt signaling pathway. Furthermore, S1P1 activation can influence the Ras-ERK and Rho GTPase signaling pathways, thereby affecting cell survival, proliferation, and migration.





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Caption: S1P1 Receptor Signaling Pathway Activated by CAY10734.

In Vitro and In Vivo Activity

CAY10734 exhibits high potency and selectivity for the S1P1 receptor. Its inhibitory constants (IC50) against a panel of S1P receptors demonstrate its preferential binding to S1P1 and S1P5.

In Vitro Receptor Binding Affinity:



| Receptor | IC50 (nM) |
|----------|-----------|
| S1P1 | 0.6 |
| S1P2 | >10,000 |
| S1P3 | 12,000 |
| S1P4 | 70 |
| S1P5 | 1 |

Data obtained from radioligand binding assays.

In Vivo Activity:

In animal models, administration of **CAY10734** leads to a dose-dependent reduction in peripheral blood lymphocytes, a hallmark of S1P1 receptor agonism. This effect is attributed to the sequestration of lymphocytes in secondary lymphoid organs.

| Animal Model | Maximal Response Dose | Effect |
|--------------------|---|---|
| Mice | 10 mg/kg | Reduction of peripheral blood lymphocytes |
| Rats | 0.5 mg/kg | Reduction of peripheral blood lymphocytes |
| Dogs | 0.5 mg/kg | Reduction of peripheral blood lymphocytes |
| Rat Skin Allograft | 5 mg/kg/day (in combination with Cyclosporin A) | Increased graft survival |

Experimental Protocols

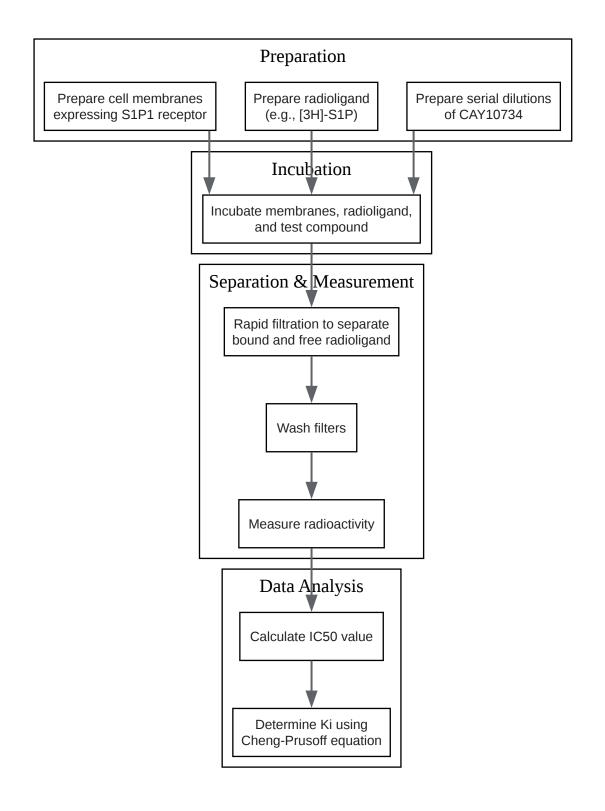
The following are representative experimental protocols for the characterization of S1P1 receptor agonists like **CAY10734**.



S1P1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the binding affinity of a test compound for the S1P1 receptor by measuring its ability to compete with a radiolabeled ligand.





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